molecular formula C12H14N2 B2623646 3-(Quinolin-5-yl)propylamine CAS No. 1204997-14-7

3-(Quinolin-5-yl)propylamine

Cat. No.: B2623646
CAS No.: 1204997-14-7
M. Wt: 186.258
InChI Key: KRQGAFNYRMEWPP-UHFFFAOYSA-N
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Description

3-(Quinolin-5-yl)propylamine is a compound that contains a quinoline structure . Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety .


Synthesis Analysis

Quinoline and its analogues have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of quinoline consists of a benzene ring fused with a pyridine moiety, giving it the molecular formula C9H7N . The structure of this compound would include a propylamine group attached to the 3-position of the quinoline structure .


Chemical Reactions Analysis

Quinoline derivatives have been functionalized for biological and pharmaceutical activities . The chemical reactions involved in these processes are diverse and depend on the specific synthesis protocols used .

Future Directions

The future directions for research on 3-(Quinolin-5-yl)propylamine and related compounds could include the development of new synthesis protocols, exploration of different functionalizations for biological and pharmaceutical activities, and investigation of their mechanisms of action . Further studies could also focus on improving the safety profile and understanding the environmental impact of these compounds .

Properties

IUPAC Name

3-quinolin-5-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-8-2-5-10-4-1-7-12-11(10)6-3-9-14-12/h1,3-4,6-7,9H,2,5,8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQGAFNYRMEWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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